N-Boc-(R)-1-amino-2-propanol chemical properties
N-Boc-(R)-1-amino-2-propanol chemical properties
An In-depth Technical Guide to N-Boc-(R)-1-amino-2-propanol: Properties, Synthesis, and Applications
Introduction: A Versatile Chiral Building Block
N-Boc-(R)-1-amino-2-propanol, with the CAS number 119768-44-4, is a chiral amino alcohol that has become an indispensable tool for researchers and synthetic chemists, particularly in the fields of medicinal chemistry and drug development.[1][2] Its structure features a primary amine protected by a tert-butoxycarbonyl (Boc) group and a secondary alcohol on a chiral backbone. This specific arrangement of functional groups provides a unique combination of stability and selective reactivity, making it a valuable intermediate in the synthesis of complex, enantiomerically pure molecules.[3][4]
The significance of this compound lies in the strategic role of the Boc protecting group. This group effectively "masks" the nucleophilic and basic nature of the amine, allowing chemists to perform transformations on the hydroxyl group without interference.[5][6] Subsequently, the Boc group can be removed under specific acidic conditions, revealing the free amine for further synthetic steps.[5] This controlled, sequential reactivity is a cornerstone of modern multi-step organic synthesis, enabling the efficient construction of bioactive molecules with precise stereochemistry, which is often critical for therapeutic efficacy and safety.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications for professionals in the scientific community.
Physicochemical and Structural Properties
N-Boc-(R)-1-amino-2-propanol is typically a clear, colorless to pale yellow liquid or viscous liquid at room temperature.[1][7] Its structural and physical characteristics are fundamental to its handling, storage, and application in synthesis.
Chemical Structure
Below is the two-dimensional structure of N-Boc-(R)-1-amino-2-propanol, illustrating the connectivity of the atoms and the key functional groups.
Caption: 2D structure of N-Boc-(R)-1-amino-2-propanol.
Data Summary Table
The following table summarizes the key quantitative properties of N-Boc-(R)-1-amino-2-propanol, compiled from various authoritative sources.
| Property | Value | Reference(s) |
| CAS Number | 119768-44-4 | [1][2][7] |
| IUPAC Name | tert-butyl N-[(2R)-2-hydroxypropyl]carbamate | [2][7] |
| Molecular Formula | C₈H₁₇NO₃ | [1][2][7] |
| Molecular Weight | 175.23 g/mol | [1][2] |
| Appearance | Clear colorless to pale yellow liquid or viscous liquid | [1][7] |
| Boiling Point | 95-100 °C at 1.2 mmHg 276.4 °C at 760 mmHg | [1][8] |
| Density | ~1.025 g/cm³ | [8][9] |
| Refractive Index | ~1.4460 | [8][9] |
| Optical Rotation | -21.0 ± 3.5° (c=1 in chloroform) | [7] |
| Storage Temperature | 2-8 °C | [1][8][9] |
| Flash Point | 121 °C | [8] |
| Solubility | Soluble in polar organic solvents. | [4] |
Synthesis and Reactivity
The utility of N-Boc-(R)-1-amino-2-propanol stems directly from its synthesis, which preserves chirality, and its predictable reactivity, which allows for controlled chemical transformations.
General Synthesis Protocol
The most common and efficient synthesis involves the protection of the primary amine of the chiral precursor, (R)-(-)-1-Amino-2-propanol.[5] The protecting agent is di-tert-butyl dicarbonate (Boc₂O), a stable and widely used reagent for introducing the Boc group.[6]
Caption: General workflow for the synthesis of N-Boc-(R)-1-amino-2-propanol.
Step-by-Step Methodology:
-
Dissolution: Dissolve (R)-(-)-1-Amino-2-propanol in a suitable anhydrous solvent, such as dichloromethane (DCM) or methanol, in a reaction vessel.[5]
-
Base Addition: Add a base, typically a tertiary amine like triethylamine, to the solution. The base acts as a scavenger for the acidic byproduct generated during the reaction.[5][10]
-
Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O), usually dissolved in the same solvent, to the reaction mixture. The reaction is typically carried out at room temperature.[5][10]
-
Reaction Monitoring: Stir the mixture for several hours until the reaction is complete. Progress can be monitored using techniques like Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions (e.g., water, brine) to remove the base salt and other water-soluble impurities. The organic layer is then dried, concentrated under vacuum, and the resulting crude product can be purified, if necessary, by column chromatography to yield pure N-Boc-(R)-1-amino-2-propanol.[10]
Core Reactivity Principles
The chemical behavior of N-Boc-(R)-1-amino-2-propanol is governed by the interplay between the protected amine and the free hydroxyl group.
-
Stability of the Boc Group: The Boc-protected amine is stable under a wide range of non-acidic conditions, including exposure to basic reagents, nucleophiles, and many oxidizing/reducing agents.[5][6] This stability is the key to its function, allowing the secondary alcohol to undergo various transformations—such as esterification, etherification, or oxidation—without affecting the amine.[5]
-
Deprotection (Amine Liberation): The Boc group is designed to be labile under acidic conditions.[5] Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent, efficiently cleaves the carbamate to release the free primary amine, carbon dioxide, and tert-butanol (which typically forms isobutylene).[6][10] This deprotection step is often high-yielding and clean, making it a reliable method in a synthetic sequence.
Caption: Key reactivity pathways for N-Boc-(R)-1-amino-2-propanol.
Applications in Research and Drug Development
The unique properties of N-Boc-(R)-1-amino-2-propanol make it a high-value intermediate in several areas of chemical science.
-
Pharmaceutical Synthesis: As a chiral building block, it is integral to the synthesis of numerous pharmaceutical agents where specific stereochemistry is required for biological activity.[1][3] Its use ensures that the final active pharmaceutical ingredient (API) is enantiomerically pure, which is a critical regulatory requirement to maximize efficacy and minimize potential side effects.[1]
-
Peptide Synthesis: In the construction of complex peptides or peptidomimetics, this compound can serve as a protected amino acid surrogate or a chiral linker, allowing for the selective elongation of a peptide chain.[1]
-
Asymmetric Synthesis: It is employed in the development of chiral catalysts and ligands.[3] The defined stereocenter can be used to induce asymmetry in chemical reactions, leading to the selective formation of one enantiomer of a desired product.
-
Bioconjugation: The molecule can be used in bioconjugation processes, where researchers attach biomolecules to surfaces or other molecules for applications in diagnostics and therapeutics.[1]
Safety, Handling, and Storage
Proper handling of N-Boc-(R)-1-amino-2-propanol is essential to ensure laboratory safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this chemical to avoid contact with skin and eyes.[11][12]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[11]
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice.[11][12]
-
Inhalation: Move the person to fresh air. If symptoms occur, get medical attention.[11]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[11]
-
-
Handling: Avoid ingestion and inhalation. Ensure work is conducted in a well-ventilated area or under a chemical fume hood. Keep the compound away from heat and sources of ignition.[11][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, as recommended at 2-8 °C.[1][13] It should be kept away from incompatible materials such as strong oxidizing agents.[13]
Conclusion
N-Boc-(R)-1-amino-2-propanol is a cornerstone chiral building block in modern organic synthesis. Its value is derived from the strategic presence of a stable, yet readily cleavable, Boc-protecting group on a chiral amino alcohol framework. This design allows for selective and predictable reactivity, which is paramount in the multi-step synthesis of complex molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in creating the next generation of pharmaceuticals and fine chemicals.
References
- The Chemistry Behind N-BOC-(R)-1-AMINO-2-PROPANOL: Synthesis and Reactivity. (2025, October 9). Dakota Pharm.
- Boc-(R-1-amino-2-propanol. Chem-Impex.
- SAFETY DATA SHEET - (R)-1-(Boc-amino)-2-propanol. (2024, March 31). Fisher Scientific.
- N-Boc-(R)-1-amino-2-propanol. LookChem.
- N-Boc-(R)-1-amino-2-propanol.
- SAFETY DATA SHEET - 1-Amino-2-propanol. (2025, November 6). Sigma-Aldrich.
- (R)-1-(Boc-amino)-2-propanol, 98%. Thermo Fisher Scientific.
- SAFETY DATA SHEET - (R)-(-)-1-Amino-2-propanol. (2012, March 2). Fisher Scientific.
- SAFETY DATA SHEET - (R)-2-(BOC-amino)-1-propanol. (2009, October 9). Fisher Scientific.
- Boc-(S)-1-amino-2-propanol. Chem-Impex.
- N-BOC-(R)-1-AMINO-2-PROPANOL. Chongqing Chemdad Co., Ltd.
- N-BOC-(S)-1-AMINO-2-PROPANOL. CymitQuimica.
- Electronic Supplementary Information (ESI). The Royal Society of Chemistry.
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025, August 6).
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